3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
94141-38-5 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H14O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-6,8,12H,7,9-10H2 |
InChI Key |
BBGWZYRUYJYIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Core Chromenone Synthesis
The chromenone backbone is typically synthesized via acid-catalyzed cyclization of substituted 2'-hydroxyacetophenones. For example, US7456205B2 details a method where 7-hydroxy-3-coumarin carboxylic acid methyl ester undergoes etherification with halogenated benzyl derivatives under Mitsunobu conditions. The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), achieving yields of 68–72% after 24 hours at room temperature. Subsequent hydrolysis with aqueous sodium hydroxide generates the free carboxylic acid, which is decarboxylated under refluxing toluene to yield the chromen-4-one scaffold.
Benzodioxole Moiety Incorporation
The benzodioxole segment is introduced via Friedel-Crafts alkylation or nucleophilic substitution. EP1535920A1 describes a spirocyclization approach where a pre-formed benzodioxole intermediate reacts with the chromenone precursor in the presence of lithium bis(trimethylsilyl)amide (LiHMDS). Key parameters include:
-
Solvent : Anhydrous dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP).
-
Temperature : −10°C to 50°C, with optimal yields at 25°C.
-
Stoichiometry : 1.2 equivalents of LiHMDS relative to the chromenone substrate.
This step achieves a 58% isolated yield, with purity >95% confirmed by HPLC.
Catalytic Hydrogenation and Functionalization
Double Bond Reduction
Selective hydrogenation of the chromenone’s α,β-unsaturated ketone is critical for generating the 2,3-dihydro-4H-1-benzopyran-4-one structure. US7456205B2 employs palladium-on-carbon (Pd/C, 5 wt%) under 50 psi H₂ pressure in methanol. Complete reduction occurs within 4 hours at 25°C, with no over-reduction to the fully saturated chroman-4-one observed.
Methyl Group Introduction
The benzodioxol-5-ylmethyl group is installed via a Grignard reaction or alkylation. US6160133A discloses a stereoselective method using (S)-α-methyl-1,3-benzodioxole-5-ethanol as a chiral precursor. Reaction with methylmagnesium bromide in diethyl ether at 0°C affords the tertiary alcohol intermediate, which is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).
One-Pot Tandem Reactions
Microwave-Assisted Synthesis
Recent advancements (EP1535920A1 ) utilize microwave irradiation to accelerate condensation and cyclization steps. A mixture of 2,4-dihydroxybenzaldehyde and 1,3-benzodioxole-5-carbaldehyde undergoes Knoevenagel condensation at 150°C for 15 minutes, followed by in situ cyclization with acetic anhydride. This method reduces reaction time from 24 hours to 40 minutes, achieving a 65% yield.
Solvent-Free Conditions
US7795297B2 reports a solvent-free approach using mechanochemical grinding. Equimolar quantities of the chromenone precursor and benzodioxole-methyl bromide are ground with potassium carbonate in a ball mill for 2 hours. The method eliminates solvent waste and achieves an 82% yield, though scalability remains challenging.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone moiety to chromanol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a variety of pathogens.
Case Study: Antimicrobial Efficacy
A study by Smith et al. (2024) assessed the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly useful in combating resistant bacterial strains.
Neuroprotective Effects
The neuroprotective potential of 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one has also been investigated.
Research Findings: Neuroprotection
In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that treatment with this compound resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.
These effects suggest its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Properties
The compound has shown promise in anticancer research, particularly due to its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Mechanism
A study conducted by Nacher-Luis et al. (2024) explored the anticancer efficacy of benzopyran derivatives, including this compound. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
The mechanism involved the activation of apoptotic pathways leading to significant cell death in cancerous cells.
Anti-inflammatory Applications
Given its structural features, the compound may also possess anti-inflammatory properties. Research indicates that benzopyran derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.
Pharmacological Insights
The diverse biological activities of this compound suggest various pharmacological applications:
- Antimicrobial therapies targeting resistant strains.
- Neuroprotective agents for neurodegenerative diseases.
- Potential anti-inflammatory drugs for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Core Modifications
The target compound shares structural homology with several benzopyranone derivatives:
- 8b (3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one): Features a 4-methoxybenzoyl group at the 3-position and a methyl group at the 7-position. The electron-donating methoxy group enhances solubility in polar solvents compared to halogenated analogs .
- 8c (3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one): Substituted with electron-withdrawing 3,4-dichlorobenzoyl, resulting in a higher melting point (178°C vs. 125°C for 8b) due to increased molecular rigidity .
Functional Group Additions
- 14e (3-[2-Benzoyl-3-(2-pyridylamino)propyl]-4-hydroxy-6-methylpyran-2-one): The pyridylamino group introduces aromaticity and coordination sites, which may influence metal-binding properties .
Key Observations :
- Halogenated derivatives (e.g., 8c) exhibit higher yields and melting points than methoxy-substituted analogs (8b), likely due to stronger intermolecular interactions.
- Thiol-adducts (14g) show superior yields compared to amine-adducts (14b, 14e), suggesting favorable nucleophilic reactivity of thiols .
Spectroscopic and Analytical Data
NMR Trends
- 8b : Methoxy protons resonate at δ 3.84 ppm (singlet), while aromatic protons show coupling patterns consistent with para-substitution .
- 8c : Dichloro-substituted aromatic protons exhibit deshielding (δ 7.45–7.60 ppm) due to electron withdrawal .
- 14g : Benzyl mercaptan protons appear as a triplet at δ 3.70 ppm (SCH2), with a thiomethyl group at δ 2.45 ppm .
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one (CAS: 41365-35-9) is a member of the benzopyran family, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H14O4
- Molecular Weight : 286.29 g/mol
- SMILES Notation : Cc1ccc2c(c1)OCOc2cc(Cc3ccccc3)C(=O)O
| Property | Value |
|---|---|
| Molecular Weight | 286.29 g/mol |
| LogP | 3.26 |
| Polar Surface Area | 68.34 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antioxidant Activity
Research indicates that compounds in the benzopyran family exhibit significant antioxidant properties. The presence of the benzodioxole moiety enhances the electron-donating ability of the compound, contributing to its ability to scavenge free radicals. In vitro studies have shown that this compound can effectively reduce oxidative stress markers in various cell lines, suggesting a potential role in preventing oxidative damage associated with chronic diseases .
Anticancer Activity
Several studies have investigated the anticancer properties of benzopyran derivatives. For instance, a study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory activity. In animal models of inflammation, it was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases .
Case Studies
-
Case Study on Antioxidant Effects :
- A study involving human hepatoma cells showed that treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent.
-
Case Study on Anticancer Activity :
- In a comparative study against standard chemotherapeutic agents, the compound exhibited comparable cytotoxicity against MCF-7 breast cancer cells, highlighting its potential as an alternative treatment option.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the benzodioxole moiety is crucial for enhancing antioxidant activity and improving binding affinity to biological targets involved in cancer progression. Modifications to the benzopyran core can lead to variations in potency and selectivity towards specific cancer types or inflammatory pathways .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling benzodioxole derivatives with dihydrobenzopyranone scaffolds. For example, benzodioxol-5-ylmethyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Intermediate characterization relies on HPLC for purity assessment (≥95%) and FTIR to confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). Spectroscopic data (¹H/¹³C NMR) should match literature values for analogous compounds .
Q. How should researchers handle safety risks associated with this compound during laboratory experiments?
- Methodological Answer : Based on GHS classifications for structurally similar benzodioxole derivatives:
- Acute Toxicity : Use fume hoods and respiratory protection (NIOSH-approved N95 masks) to prevent inhalation .
- Skin/Eye Exposure : Wear nitrile gloves (≥0.11 mm thickness) and safety goggles. Immediate rinsing with water for 15+ minutes is critical upon contact .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 280–320 nm) is optimal. Use a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid). For trace analysis, LC-MS/MS (ESI+ mode) provides higher sensitivity (LOQ ≈ 0.1 ng/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. Compare experimental data with computational predictions (e.g., DFT calculations at the B3LYP/6-31G* level). Cross-validate using X-ray crystallography if single crystals are obtainable .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Step 1 : Use Matteson homologation to install the benzodioxolylmethyl group, achieving >70% yield with boronic ester intermediates .
- Step 2 : Optimize cyclization via microwave-assisted heating (100°C, 30 min) to reduce side-product formation .
- Step 3 : Purify via silica gel chromatography (hexane/ethyl acetate 3:1), monitoring by TLC (Rf ≈ 0.4) .
Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with neurological targets?
- Methodological Answer :
- In Vitro : Screen for Sigma1 receptor binding using radioligand assays (e.g., [³H]-Pentazocine) with IC₅₀ values compared to reference ligands like paroxetine .
- In Vivo : Conduct PET imaging in rodent models to assess blood-brain barrier penetration and receptor occupancy .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .
Data Contradiction and Validation
Q. How should conflicting reports about the compound’s stability in aqueous media be addressed?
- Methodological Answer : Perform accelerated stability studies under varying pH (2–9) and temperatures (25–40°C). Monitor degradation via HPLC every 24 hours. Pseudo-first-order kinetics can estimate half-life (t₁/₂). Cross-reference with NIST Chemistry WebBook data for analogous chromones .
Q. What protocols validate the absence of toxic byproducts in scaled-up synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
